

Cardioprotective Effects of Delphinidin 3-Glucoside Chloride: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cardioprotective effects of **delphinidin 3-glucoside chloride**, a prominent anthocyanin found in various pigmented plants.[1][2] Delphinidin 3-glucoside and its aglycone form, delphinidin, have demonstrated significant potential in mitigating cardiovascular disease through a variety of mechanisms, including potent antioxidant, anti-inflammatory, and anti-platelet activities.[2][3] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Cardioprotection

Delphinidin 3-glucoside chloride exerts its cardioprotective effects through a multi-pronged approach, primarily by combating oxidative stress and inflammation, inhibiting platelet aggregation, and modulating key signaling pathways that are dysregulated in cardiovascular pathologies.

Antioxidant and Anti-inflammatory Actions

Delphinidin 3-glucoside has been shown to alleviate oxidative stress and inflammation in the cardiovascular system.[2] In a study involving a rabbit model of atherosclerosis, administration of delphinidin-3-O-glucoside led to a significant reduction in serum and aortic inflammatory markers.[2] This is achieved in part by down-regulating the expression of pro-inflammatory cytokines and adhesion molecules such as Interleukin-6 (IL-6), Vascular Cell Adhesion



Molecule-1 (VCAM-1), and Nuclear Factor-kappa B (NF-κB).[2][4] Concurrently, it up-regulates the expression of key antioxidant enzymes like Glutathione Peroxidase (GSH-PX) and Superoxide Dismutase 1 (SOD1).[2]

Anti-platelet and Anti-thrombotic Effects

A crucial aspect of delphinidin 3-glucoside's cardioprotective profile is its ability to inhibit platelet activation and thrombosis.[3][5] It has been demonstrated to significantly inhibit platelet aggregation stimulated by ADP, collagen, and TRAP in a dose-dependent manner.[3] This is achieved by decreasing the expression of active integrin αIIbβ3 on the platelet surface and attenuating the binding of fibrinogen to platelets.[3] Furthermore, in vivo studies have shown that delphinidin 3-glucoside can reduce thrombus growth in models of arterial injury.[3][5]

Attenuation of Cardiac Hypertrophy

Delphinidin has been found to attenuate pathological cardiac hypertrophy.[6][7][8][9] It confers resistance to aging- and pressure overload-induced cardiac hypertrophy in vivo and mitigates angiotensin II-induced cardiomyocyte hypertrophy in vitro.[6][7] The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of NADPH oxidase (NOX) activity, leading to reduced reactive oxygen species (ROS) accumulation.[6][7] This ultimately suppresses the mitogen-activated protein kinase (MAPK) signaling pathway, a key player in the development of cardiac hypertrophy.[6][7][8]

Quantitative Data on Cardioprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of delphinidin 3-glucoside and its related compounds.

Table 1: Effects of Delphinidin-3-O-glucoside on Serum and Aortic Inflammatory Markers in a Rabbit Model of Atherosclerosis[2]



Marker	Treatment Group	Serum Concentration (pg/mL)	Aortic Concentration (pg/mg protein)
ICAM-1	Atherosclerosis (AS)	185.3 ± 15.2	19.8 ± 1.7
AS + Delphinidin (20 mg/kg)	152.1 ± 12.8	15.1 ± 1.3**	
MCP-1	Atherosclerosis (AS)	165.7 ± 14.3	25.4 ± 2.1
AS + Delphinidin (20 mg/kg)	138.4 ± 11.9	19.8 ± 1.6	
VCAM-1	Atherosclerosis (AS)	210.5 ± 18.7	32.7 ± 2.8
AS + Delphinidin (20 mg/kg)	175.3 ± 15.6*	25.1 ± 2.2	
CRP	Atherosclerosis (AS)	8.9 ± 0.7	1.2 ± 0.1
AS + Delphinidin (20 mg/kg)	6.8 ± 0.5	0.8 ± 0.07	
IL-6	Atherosclerosis (AS)	128.6 ± 11.4	15.3 ± 1.3
AS + Delphinidin (20 mg/kg)	102.7 ± 9.8	11.8 ± 1.0**	
TNF-α	Atherosclerosis (AS)	145.2 ± 13.1	18.6 ± 1.5
AS + Delphinidin (20 mg/kg)	118.9 ± 10.7	14.2 ± 1.2**	

^{*}p < 0.05, **p < 0.01 vs. Atherosclerosis group. Data are presented as mean \pm SD.

Table 2: Effects of Delphinidin-3-O-glucoside on Lipid Profiles in a Rabbit Model of Atherosclerosis[2]



Parameter	Control	Atheroscler osis (AS)	AS + Simvastatin (4 mg/kg)	AS + Delphinidin (10 mg/kg)	AS + Delphinidin (20 mg/kg)
Serum TG (mmol/L)	0.98 ± 0.15	4.33 ± 0.27	2.15 ± 0.58	2.87 ± 0.75	2.36 ± 0.66*
Serum TC (mmol/L)	1.25 ± 0.21	25.8 ± 2.1	12.7 ± 1.5	15.3 ± 1.8	13.1 ± 1.6
Serum LDL-C (mmol/L)	0.58 ± 0.09	18.9 ± 1.7	8.9 ± 1.1	11.2 ± 1.4	9.3 ± 1.2
Serum HDL- C (mmol/L)	0.85 ± 0.11	0.32 ± 0.05	0.68 ± 0.08	0.55 ± 0.07	0.71 ± 0.09
Liver TG (mmol/g prot)	0.12 ± 0.02	0.45 ± 0.06	0.21 ± 0.04	0.28 ± 0.05	0.23 ± 0.04
Liver TC (mmol/g prot)	0.08 ± 0.01	0.32 ± 0.04	0.15 ± 0.03	0.19 ± 0.03	0.16 ± 0.03
Aorta TG (mmol/g prot)	0.09 ± 0.01	0.38 ± 0.05	0.18 ± 0.03	0.24 ± 0.04	0.19 ± 0.03
Aorta TC (mmol/g prot)	0.06 ± 0.01	0.29 ± 0.04	0.13 ± 0.02	0.17 ± 0.03	0.14 ± 0.02**

^{*}p < 0.05, **p < 0.01 vs. Atherosclerosis group. Data are presented as mean \pm SD.

Table 3: Effects of Delphinidin-3-glucoside on Platelet Aggregation[3]



Agonist	Delphinidin-3-glucoside Concentration	Platelet Aggregation (%)
ADP (10 μM)	Control	75.3 ± 5.8
0.5 μΜ	68.2 ± 6.1	
5 μΜ	55.4 ± 5.2	-
50 μΜ	32.1 ± 4.5***	-
Collagen (2 μg/mL)	Control	82.1 ± 6.5
0.5 μΜ	71.5 ± 5.9	
5 μΜ	58.9 ± 5.4	
50 μΜ	35.8 ± 4.8	
TRAP (20 μM)	Control	85.6 ± 7.1
0.5 μΜ	75.3 ± 6.3	_
5 μΜ	62.7 ± 5.8*	_
50 μΜ	38.2 ± 5.1	-

^{*}p < 0.05, ***p < 0.001 vs. Control. Data are presented as mean \pm SD.

Key Signaling Pathways

The cardioprotective effects of delphinidin 3-glucoside are underpinned by its modulation of several critical intracellular signaling pathways.

AMPK/NOX/MAPK Signaling Pathway in Cardiac Hypertrophy

Delphinidin activates AMPK, which in turn inhibits the activity of Rac1 and the expression of p47phox, subunits of NADPH oxidase (NOX). This leads to a reduction in ROS production. The decrease in oxidative stress subsequently suppresses the phosphorylation of key kinases in the MAPK pathway (ERK1/2, JNK1/2, and p38), ultimately attenuating the hypertrophic response.[6][7][8]



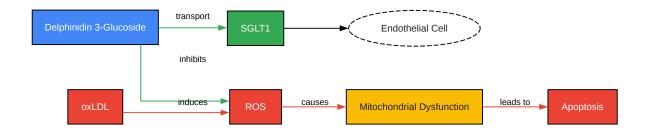


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Caption: AMPK/NOX/MAPK signaling pathway modulated by delphinidin 3-glucoside.

SGLT1-Mediated Protection Against Mitochondrial Dysfunction

Delphinidin 3-glucoside is transported into vascular endothelial cells via the sodium-dependent glucose transporter 1 (SGLT1).[10] Inside the cell, it attenuates mitochondrial dysfunction induced by oxidized low-density lipoprotein (oxLDL) by reducing ROS and superoxide anion generation. This helps to maintain mitochondrial membrane potential and inhibit the opening of the mitochondrial permeability transition pore, thereby preventing apoptosis.[10]



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Caption: SGLT1-mediated mitochondrial protection by delphinidin 3-glucoside.

Inhibition of NF-kB Signaling Pathway

Delphinidin 3-glucoside has been shown to down-regulate the mRNA levels of NF-kB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[2] By



inhibiting the NF-κB pathway, delphinidin 3-glucoside can suppress the inflammatory response that contributes to the pathogenesis of atherosclerosis and other cardiovascular diseases.



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Caption: Inhibition of the NF-kB inflammatory pathway by delphinidin 3-glucoside.

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the cardioprotective effects of delphinidin 3-glucoside.

In Vivo Model of Atherosclerosis[2]

- Animal Model: Male New Zealand white rabbits.
- Induction of Atherosclerosis: Rabbits were fed a high-fat diet (HFD) for 12 weeks.
- Treatment Groups:
 - Control group (standard diet).
 - Atherosclerosis (AS) group (HFD).
 - Simvastatin group (HFD + 4 mg/kg simvastatin, oral gavage).
 - Delphinidin-3-O-glucoside (DP) low-dose group (HFD + 10 mg/kg DP, oral gavage).
 - Delphinidin-3-O-glucoside (DP) high-dose group (HFD + 20 mg/kg DP, oral gavage).
- Duration of Treatment: 12 weeks.



- Outcome Measures:
 - Serum lipid profiles (TG, TC, LDL-C, HDL-C).
 - Lipid content in liver and aorta.
 - Histopathological assessment of the aorta (H&E staining).
 - Analysis of oxidative stress and inflammation-related markers in serum and aorta via ELISA and real-time RT-PCR.

In Vivo Model of Cardiac Hypertrophy[6]

- Animal Model: Male C57BL/6 mice.
- Induction of Hypertrophy: Transverse aortic constriction (TAC) surgery.
- Treatment Groups:
 - Sham group.
 - TAC group.
 - TAC + Delphinidin (low dose).
 - TAC + Delphinidin (high dose).
- Administration: Intraperitoneal injection of delphinidin.
- Outcome Measures:
 - Assessment of hypertrophic cardiomyocyte growth.
 - Evaluation of cardiac fibrosis (Picrosirius red staining).
 - Measurement of cardiac function.
 - Western blot analysis of AMPK, NOX subunits, and MAPK pathway proteins.



In Vitro Model of Cardiomyocyte Hypertrophy[6]

- Cell Line: Neonatal rat cardiomyocytes (NRCMs).
- Induction of Hypertrophy: Treatment with angiotensin II (Ang II) (1 μM) for 24 hours.
- Treatment: Pretreatment with delphinidin at various concentrations (e.g., 10 μM, 50 μM) for 30 minutes prior to Ang II stimulation.
- Outcome Measures:
 - Measurement of cardiomyocyte size.
 - Analysis of hypertrophic and fibrotic markers (e.g., collagen I, collagen III, CTGF) via RT-PCR.
 - Assessment of ROS production.
 - Western blot analysis of signaling pathway proteins.

In Vitro Platelet Aggregation Assay[3]

- Sample: Human platelet-rich plasma (PRP) and gel-filtered platelets.
- Treatment: Pre-incubation with delphinidin 3-glucoside (0.5 μM, 5 μM, 50 μM) or control buffer for 40 minutes at 37°C.
- Agonists: ADP, collagen, or thrombin receptor activator peptide (TRAP) were used to induce platelet aggregation.
- Measurement: Platelet aggregation was monitored using an aggregometer at 37°C with a stir speed of 1000 rpm.

In Vivo Thrombosis Model[3][5]

- Animal Model: C57BL/6 mice.
- Induction of Thrombosis: Ferric chloride (FeCl₃)-induced mesenteric arteriole injury.



- Treatment: Intravenous administration of delphinidin 3-glucoside (0.5 μ M, 5 μ M, 50 μ M) or control.
- Measurement: Thrombus formation and vessel occlusion time were monitored using intravital microscopy.

Conclusion

Delphinidin 3-glucoside chloride exhibits significant and multifaceted cardioprotective properties. Its ability to mitigate oxidative stress, inflammation, platelet aggregation, and pathological cardiac hypertrophy through the modulation of key signaling pathways, including AMPK/NOX/MAPK and NF-κB, underscores its potential as a therapeutic agent in the prevention and treatment of cardiovascular diseases. The quantitative data from preclinical studies provide a strong rationale for further investigation and development of delphinidin 3-glucoside for clinical applications. The detailed experimental protocols outlined in this guide offer a foundation for researchers to build upon in their future studies.

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